![molecular formula C12H13N5O2 B5540357 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
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Overview
Description
6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds such as chloromethyl biphenyl-phosphanoxide, pyruvic acid, or phenacyl bromide . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in triazole chemistry, substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the triazole ring .
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Known for its anticancer activity and enzyme inhibition properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Studied for its antitubercular and antimicrobial activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antibacterial properties.
Uniqueness
6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole stands out due to its specific structural features, such as the presence of the 2,4-dimethoxyphenyl group, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-14-15-12-13-11(16-17(7)12)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNRORVLMCNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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